2-(Thietan-3-yl)ethan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(thietan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXVRWKWMWYBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352242-97-7 | |
| Record name | 2-(thietan-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Structural Framework and Research Rationale Within Heterocyclic Chemistry
The chemical structure of 2-(Thietan-3-yl)ethan-1-amine combines a four-membered thietane (B1214591) ring with an ethanamine side chain. This seemingly simple combination gives rise to a molecule with distinct three-dimensional geometry and electronic properties that make it a valuable building block in organic synthesis. nih.gov The thietane ring itself is a strained system, which can influence the reactivity of the molecule. The presence of the sulfur atom introduces a nucleophilic center and can participate in various chemical transformations. tandfonline.com The ethanamine side chain provides a primary amine functional group, a common feature in many biologically active compounds and a key component for forming a wide range of chemical bonds.
The rationale for the growing research interest in this compound and similar thietane-containing amines lies in their potential to serve as scaffolds for the development of novel molecules with specific functions. In medicinal chemistry, the incorporation of small, strained rings like thietane can introduce conformational rigidity, which can be advantageous for binding to biological targets. Furthermore, the polar nature of the thietane ring and the amine group can improve the physicochemical properties of larger molecules, such as solubility and cell permeability.
Overview of Scientific Advancements in Small Ring Sulfur Heterocycles and Amines
The study of small-ring sulfur heterocycles, such as thiiranes (three-membered rings) and thietanes (four-membered rings), has seen considerable progress. nih.govresearchgate.net Initially, the synthesis of these strained rings posed a significant challenge for chemists. However, the development of new synthetic methodologies has made them more accessible for research and development. nih.gov These methods include cycloaddition reactions, ring-expansion reactions of smaller rings, and various cyclization strategies. nih.govnih.govresearchgate.net
The incorporation of sulfur into small rings imparts unique reactivity. For instance, thietanes can undergo ring-opening reactions, ring expansions, and reactions at the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. acs.org These transformations allow for the further functionalization and diversification of thietane-containing molecules.
Amines, as a functional group, are ubiquitous in organic chemistry and are crucial components of many pharmaceuticals, agrochemicals, and materials. The combination of an amine with a small-ring sulfur heterocycle creates a bifunctional molecule with a wide range of potential applications. Research has shown that the presence of both moieties can lead to interesting biological activities and unique chemical reactivity.
Current Research Landscape and Emerging Trends for 2 Thietan 3 Yl Ethan 1 Amine
While detailed research findings specifically on 2-(Thietan-3-yl)ethan-1-amine are still emerging, its availability as a research chemical indicates its potential as a building block in synthetic chemistry. sigmaaldrich.com The current research landscape points towards the use of such compounds in the synthesis of more complex molecules with potential applications in drug discovery and materials science. For instance, thietane (B1214591) derivatives have been incorporated into molecules targeting a variety of biological pathways. researchgate.net
One emerging trend is the use of small, functionalized heterocycles as "bioisosteres" – substitutes for other chemical groups in known active molecules to improve their properties. The thietane ring, for example, can be used as a replacement for other cyclic or acyclic fragments to fine-tune the pharmacological profile of a drug candidate. The primary amine group of this compound allows for its straightforward incorporation into larger molecular frameworks through amide bond formation or other amine-related chemistries.
Recent patent literature also highlights the inclusion of thietane-containing fragments in the design of novel therapeutic agents, such as CXCR4 modulators, which have potential applications in treating inflammatory and autoimmune disorders. google.com This suggests that the unique structural and electronic properties of the thietane ring are being actively explored in the quest for new medicines.
Below is a table summarizing the key properties of this compound and a related compound for comparison.
| Property | This compound | 2-(Thiophen-3-yl)ethanamine |
| CAS Number | 1352242-97-7 | 59311-67-0 nih.gov |
| Molecular Formula | C5H11NS | C6H9NS nih.gov |
| Molecular Weight | 117.21 g/mol | 127.21 g/mol nih.gov |
| Structure | A four-membered saturated thietane ring | A five-membered aromatic thiophene (B33073) ring |
As the tools and techniques of synthetic chemistry continue to advance, it is likely that the academic and industrial interest in this compound and other thietane-containing amines will continue to grow, leading to new discoveries and applications.
Synthetic Methodologies for this compound and Its Analogs
The synthesis of this compound and its analogs involves two primary stages: the construction of the core thietane ring and the subsequent introduction of the ethan-1-amine side chain at the 3-position. Thietanes are four-membered heterocyclic compounds containing one sulfur and three carbon atoms. nih.gov Their preparation has been the subject of extensive research, leading to a variety of synthetic methods. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(Thietan-3-yl)ethan-1-amine in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The structure of this compound presents five unique carbon environments and six distinct proton environments, leading to a complex but interpretable set of NMR spectra. The predicted chemical shifts for both ¹H and ¹³C nuclei are foundational for spectral assignment.
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| 1' | -CH₂- | ~2.80 | ~40.0 | Adjacent to the electron-withdrawing amine group, leading to a downfield shift. |
| 2' | -CH₂- | ~1.70 | ~35.0 | Aliphatic chain, shielded relative to the carbon at position 1'. |
| 3 | -CH- | ~2.90 | ~38.0 | Methine carbon on the thietane (B1214591) ring, deshielded by the sulfur atom and substitution. |
| 2, 4 | -CH₂- | ~3.30 | ~32.0 | Diastereotopic protons adjacent to the sulfur atom in the thietane ring, significantly deshielded. |
| 1 | -NH₂ | ~1.50 (broad) | - | Protons on nitrogen, chemical shift is variable and concentration-dependent; signal is often broad. |
While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the structural assignment of this compound by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be critical in establishing the connectivity of the ethylamine (B1201723) side chain by showing a cross-peak between the protons at C1' and C2'. It would also reveal couplings between the methine proton at C3 and the methylene (B1212753) protons at C2 and C4 of the thietane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton spectrum. For instance, the proton signal predicted around 2.80 ppm would show a correlation to the carbon signal at ~40.0 ppm, confirming the C1' position.
Table 2. Key Expected 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons/Protons | Structural Information Confirmed |
| COSY | H on C1' | H on C2' | Connectivity of the -CH₂-CH₂-NH₂ chain |
| COSY | H on C3 | H on C2, H on C4 | Connectivity within the thietane ring |
| HSQC | All Protons | Their directly attached Carbons | C-H one-bond correlations for all positions |
| HMBC | H on C2' | C3, C1' | Linkage of the ethylamine side chain to the C3 position of the thietane ring |
| HMBC | H on C2, H on C4 | C3, C4/C2 | Confirmation of the thietane ring structure |
The thietane ring is not planar and exists in a puckered conformation. Advanced NMR techniques can provide insight into the preferred three-dimensional structure and the orientation of the ethylamine substituent.
Analysis of vicinal coupling constants (³JHH) obtained from high-resolution 1D ¹H NMR spectra can provide information about the dihedral angles between protons on adjacent carbons, which helps in defining the ring's pucker and the rotamer populations of the side chain.
Furthermore, through-space correlations can be detected using experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) . These experiments identify protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximity between the protons of the ethylamine side chain (e.g., H on C2') and specific protons on the thietane ring (e.g., H on C2/C4), thereby elucidating the preferred conformation of the substituent relative to the ring.
Mass Spectrometry (MS) in Molecular Characterization and Mechanistic Studies
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of this compound and for studying its fragmentation behavior to further confirm its structure.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₅H₁₁NS), the expected monoisotopic mass of the neutral molecule is 117.06122 Da. In typical electrospray ionization (ESI) conditions, the compound would be observed as the protonated molecular ion, [M+H]⁺.
Table 3. HRMS Data for the Protonated Molecule
| Ion Formula | Calculated Monoisotopic Mass (Da) |
| [C₅H₁₂NS]⁺ | 118.06850 |
This precise mass measurement distinguishes the compound from other isomers or molecules with the same nominal mass.
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 118.1) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that confirms the molecular structure. For primary amines, the most characteristic fragmentation is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). whitman.edujove.comjove.comopenochem.orgyoutube.com
Key expected fragmentation pathways include:
Alpha-Cleavage: The most favorable pathway involves the cleavage of the C1'-C2' bond, leading to the loss of a thietan-3-ylmethyl radical. This produces a highly stable, resonance-stabilized iminium ion at m/z 30.03 , which is expected to be the base peak in the MS/MS spectrum. whitman.edujove.com
Side Chain Cleavage: Cleavage of the bond between the ethyl side chain and the thietane ring (C2'-C3 bond) would result in a fragment corresponding to the protonated thietane ring.
Ring Fragmentation: The thietane ring itself can undergo fragmentation, potentially losing ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S), leading to other smaller fragment ions. nih.govcreative-proteomics.com
Table 4. Predicted Key MS/MS Fragments for [C₅H₁₂NS]⁺
| m/z (Da) | Proposed Fragment Formula | Fragmentation Pathway |
| 30.03 | [CH₄N]⁺ | α-cleavage of the C1'-C2' bond |
| 88.04 | [C₄H₈S]⁺• | Loss of ethylamine |
| 71.05 | [C₄H₇S]⁺ | Ring fragmentation/rearrangement |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the primary amine and alkyl C-H bonds. wikieducator.orgwpmucdn.comspcmc.ac.inorgchemboulder.com
N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.comspectroscopyonline.com These bands are typically weaker and sharper than the O-H stretches of alcohols. wikieducator.org
N-H Bending: A medium to strong scissoring vibration is expected between 1650-1580 cm⁻¹, which is characteristic of the -NH₂ group. wikieducator.orgorgchemboulder.com
C-H Stretching: Strong absorptions from the C-H bonds of the thietane ring and ethyl chain are expected in the 2960-2850 cm⁻¹ region.
C-N Stretching: A weak to medium band for the aliphatic C-N bond should appear in the 1250-1020 cm⁻¹ range. wikieducator.orgorgchemboulder.com
C-S Stretching: The C-S stretch is often weak in IR and can be difficult to identify, but it is expected in the fingerprint region around 700-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it is more sensitive to non-polar, symmetric vibrations. For this compound, the most significant contribution of Raman spectroscopy would be the clear identification of the C-S bond vibrations. The symmetric C-S stretching mode of the thietane ring is expected to produce a relatively strong and sharp signal in the 700-600 cm⁻¹ region, which can be weak or absent in the IR spectrum. lmaleidykla.lt
Table 5. Summary of Expected Vibrational Modes
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3250 (two bands) | Medium |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Weak |
| Alkyl (-CH₂-, -CH-) | C-H Stretch | 2960 - 2850 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium |
| Thietane | C-S Stretch | 700 - 600 (weak) | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and conformational details.
While a crystal structure for this compound is not readily found in published literature, studies on substituted thietane derivatives offer significant insights into the geometry of the four-membered thietane ring. For instance, research on 3,3-disubstituted thietane dioxides provides valuable data on the ring's conformation.
In a study on the synthesis of 3,3-disubstituted thietane dioxides, several derivatives were characterized by single-crystal X-ray diffraction. chemrxiv.org The analysis of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide revealed that the thietane dioxide ring is puckered, with a puckering angle of 29.4º, adopting a conformation that accommodates an intramolecular hydrogen bond. chemrxiv.org In contrast, diaryl-substituted thietane dioxides, such as 3,3-bis(4-methoxyphenyl)thietane 1,1-dioxide and 3-(4-methoxyphenyl)-3-(p-tolyl)thietane 1,1-dioxide, exhibited a less puckered ring, with puckering angles of 14.0º and 16.9º, respectively. chemrxiv.org
Another example, the crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4S:S']-bis[tricarbonyliron(I)], provides further details on the geometry of a substituted thietane ring. In this complex, the thietane ring is nearly planar, with a C7—S3—C9 bond angle of 77.86 (8)° and other internal ring angles around 93-96°. nih.gov The torsion angle S3—C7—C8—C9 was found to be -0.74 (11)°, indicating a very slight deviation from planarity. nih.gov
These examples demonstrate that the conformation of the thietane ring is flexible and can be influenced by the nature and substitution pattern of the substituents at the 3-position, as well as the oxidation state of the sulfur atom.
Interactive Data Table: Crystallographic Data for Selected 3-Substituted Thietane Derivatives
| Compound Name | Puckering Angle (°) | Key Bond Angles (°) | Reference |
| 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4 | Not specified | chemrxiv.org |
| 3,3-bis(4-methoxyphenyl)thietane 1,1-dioxide | 14.0 | Not specified | chemrxiv.org |
| 3-(4-methoxyphenyl)-3-(p-tolyl)thietane 1,1-dioxide | 16.9 | Not specified | chemrxiv.org |
| [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4S:S']-bis[tricarbonyliron(I)] | Nearly planar | C7—S3—C9 = 77.86 (8) | nih.gov |
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for determining the absolute configuration of enantiomers and studying conformational changes in solution.
For a molecule like this compound, if it were to be resolved into its enantiomers or derivatized to introduce a chiral center, chiroptical spectroscopy would be the ideal tool for assigning the absolute configuration (i.e., R or S).
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the molecule's chromophores. The sign and intensity of these Cotton effects are characteristic of the spatial arrangement of atoms around the stereocenter. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral molecule can be determined with a high degree of confidence.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve shows the variation of specific rotation with wavelength, and in the vicinity of an absorption band of a chromophore, it exhibits a characteristic peak and trough, which also constitutes a Cotton effect. libretexts.org The shape of the ORD curve (positive or negative Cotton effect) is directly related to the stereochemistry of the molecule.
In a hypothetical scenario, if the enantiomers of a chiral thietane derivative were synthesized, their CD spectra would be mirror images of each other. The experimental spectrum of one enantiomer could then be compared with the computationally predicted spectra for the R and S configurations. A match between the experimental and one of the predicted spectra would allow for the unambiguous assignment of the absolute configuration.
Computational and Theoretical Investigations of 2 Thietan 3 Yl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-(Thietan-3-yl)ethan-1-amine, such studies would be invaluable in elucidating its fundamental characteristics.
Electronic Structure and Bonding Analysis (e.g., HOMO/LUMO, Charge Distribution)
An analysis of the electronic structure would provide a foundational understanding of the molecule's reactivity and stability. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would indicate its electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing its kinetic stability and chemical reactivity. Furthermore, a detailed charge distribution analysis would identify the electrophilic and nucleophilic sites within the molecule, offering predictions about its interaction with other chemical species.
Conformational Analysis and Energy Landscapes
The flexibility of the ethanamine side chain and the puckering of the thietane (B1214591) ring suggest that this compound can exist in multiple conformations. A thorough conformational analysis would identify the most stable geometric arrangements (global and local minima on the potential energy surface) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling could be employed to investigate potential reaction pathways involving this compound. This would involve mapping the potential energy surface for various reactions, such as nucleophilic substitution or ring-opening reactions of the thietane moiety. Characterizing the transition state structures and their associated activation energies would provide quantitative insights into the kinetics and mechanisms of these potential transformations.
Density Functional Theory (DFT) and Ab Initio Approaches for Spectroscopic Property Prediction
Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting various spectroscopic properties. For this compound, these methods could be used to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. A comparison of these predicted spectra with experimentally obtained data would serve as a powerful method for structural verification and characterization.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies in Preclinical Research
Should this compound or its derivatives be considered for any biological application, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models would be instrumental. These statistical models correlate variations in the chemical structure with changes in biological activity or physicochemical properties. By developing QSAR/QSPR models for a series of related thietane derivatives, it would be possible to predict the activity and properties of new, unsynthesized compounds, thereby guiding the design of more potent or suitable molecules for specific applications.
Derivatives and Analogs of 2 Thietan 3 Yl Ethan 1 Amine for Advanced Research
Synthesis of Substituted Thietane (B1214591) Analogs
The synthesis of analogs with substituents on the thietane ring is crucial for probing interactions within biological targets. Various established and modern synthetic methods can be employed to construct the core thietane backbone with desired substitution patterns. beilstein-journals.orgnih.gov
Key synthetic strategies include:
Cyclic Thioetherifications: This classical approach involves the reaction of a sulfur nucleophile with a 1,3-dielectrophile. nih.gov For instance, reacting substituted 1,3-dihalopropanes or their corresponding disulfonate esters with a sulfide (B99878) source like sodium sulfide can yield substituted thietanes. beilstein-journals.orgnih.gov This method is particularly suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org
Intramolecular Cyclization of γ-Halo Thiols: The ring-opening of substituted epoxides with a sulfur nucleophile can generate a γ-hydroxy thiol intermediate. nih.gov Subsequent conversion of the hydroxyl group to a leaving group (e.g., mesylate) followed by intramolecular cyclization under basic conditions affords the substituted thietane ring.
Photochemical [2+2] Cycloadditions: The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound (thione) and an alkene, is a powerful method for constructing highly substituted thietane rings. nih.govresearchgate.net This reaction allows for the creation of complex substitution patterns that may be difficult to achieve through other methods. beilstein-journals.org
Ring Expansion of Thiiranes: Nucleophilic attack on a thiirane (B1199164) (a three-membered sulfur heterocycle) can lead to ring-opening, and subsequent intramolecular substitution can result in the formation of a four-membered thietane ring. researchgate.netbeilstein-journals.org
These methods provide access to a diverse range of analogs, allowing for the introduction of various functional groups at different positions of the thietane ring to investigate their impact on biological activity.
Table 1: Synthetic Methodologies for Substituted Thietane Analogs
| Synthetic Method | Description | Key Precursors | Typical Substituent Placement | Reference(s) |
|---|---|---|---|---|
| Double Nucleophilic Displacement | Reaction of a 1,3-dihaloalkane or disulfonate with a sulfide source. | Substituted 1,3-dihalopropanes | C3 | nih.gov, beilstein-journals.org |
| Intramolecular Nucleophilic Displacement | Cyclization of a γ-mercaptoalkyl halide or sulfonate. | Substituted 3-mercapto-1-propanol (B27887) derivatives | C2, C3, C4 | nih.gov |
| Photochemical [2+2] Cycloaddition | Light-induced reaction between a thiocarbonyl compound and an alkene. | Thioketones, substituted alkenes | C2, C3, C4 (multisubstituted) | beilstein-journals.org, researchgate.net |
| Ring Expansion of Thiiranes | Nucleophilic opening of a thiirane ring followed by intramolecular cyclization. | Substituted thiiranes | C2, C3 | beilstein-journals.org |
Derivatization of the Ethan-1-amine Moiety
The primary amine of the ethan-1-amine side chain is a versatile functional handle for derivatization, enabling the introduction of a wide array of substituents to modulate properties such as polarity, basicity, and hydrogen bonding capacity. beilstein-journals.org Standard organic transformations can be applied to generate a library of derivatives.
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and can be used to append various aliphatic, aromatic, or heterocyclic groups. sphinxsai.com
Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are known to be effective bioisosteres for carboxylic acids and can participate in hydrogen bonding.
Alkylation/Reductive Amination: The amine can be mono- or di-alkylated using alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl substituents.
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups can introduce additional hydrogen bonding donors and acceptors. nih.gov
Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be stable or serve as intermediates for further reactions, such as reduction to secondary amines. nih.gov
Table 2: Potential Derivatives of the Ethan-1-amine Moiety
| Derivative Class | Reagent/Reaction Type | Resulting Functional Group | Potential Impact on Properties | Reference(s) |
|---|---|---|---|---|
| Amides | Acyl chloride, Anhydride | -NH-C(=O)-R | Increased steric bulk, hydrogen bond acceptor | sphinxsai.com |
| Sulfonamides | Sulfonyl chloride | -NH-S(=O)₂-R | Hydrogen bond donor/acceptor, bioisostere | eurekaselect.com |
| Secondary/Tertiary Amines | Alkyl halide, Reductive Amination | -NH-R, -NR₂ | Altered basicity and lipophilicity | semanticscholar.org |
| Ureas | Isocyanate | -NH-C(=O)-NH-R | Additional H-bond donors/acceptors | nih.gov |
| Carbamates | Chloroformate | -NH-C(=O)-O-R | H-bond donor/acceptor | nih.gov |
Design and Synthesis of Fused or Spirocyclic Thietane Systems
To explore more conformationally restricted chemical space, fused or spirocyclic thietane systems can be designed and synthesized. researchgate.net These rigid structures can provide valuable insights into the optimal orientation of substituents for biological activity and can lead to improved selectivity and potency. nih.gov
Fused Systems: The synthesis of thietanes fused to other ring systems often involves intramolecular cyclization strategies. nih.gov For example, a precursor containing both the necessary components for thietane formation and a pre-existing ring can be designed. Photochemical reactions, such as the Mallory photoreaction of arylthienylethenes, can also be employed to generate fused aromatic-thietane systems, although this is more common for thiophene-based structures. rsc.org Another approach involves starting with a cyclic diol, converting it to a dimesylate, and then reacting it with a sulfide source to form a fused thietane ring. beilstein-journals.orgnih.gov
Spirocyclic Systems: Spirocyclic thietanes, where the thietane ring shares a single carbon atom with another ring, are of significant interest in drug discovery. nih.gov Key synthetic routes include:
Double Nucleophilic Displacement: Using a starting material that already contains a spiro center, such as 2,2-bis(bromomethyl)propane-1,3-diol derivatives, allows for the formation of the thietane ring via reaction with sodium sulfide. beilstein-journals.org
Photochemical [2+2] Cycloaddition: The reaction of a thiocarbonyl compound with an exocyclic methylene (B1212753) alkene is a direct method for constructing spirothietanes. nih.gov
Rearrangement Reactions: The Stevens rearrangement of a sulfonium (B1226848) ylide, generated from the coupling of a copper-carbene with a spirocyclic thietane precursor, can be used to forge complex bis-spirocyclic systems. acs.org
Table 3: Strategies for Fused and Spirocyclic Thietane Synthesis
| System Type | General Strategy | Description | Key Intermediates/Reactions | Reference(s) |
|---|---|---|---|---|
| Fused Thietane | Intramolecular Cyclization | Formation of the thietane ring onto a pre-existing cyclic structure. | Dimesylated cyclic diols, intramolecular displacement | nih.gov, beilstein-journals.org |
| Spirocyclic Thietane | Double Displacement | Building the thietane ring from a gem-disubstituted cyclic precursor. | gem-bis(halomethyl)cycloalkanes | beilstein-journals.org, researchgate.net |
| Spirocyclic Thietane | Photochemical [2+2] Cycloaddition | Cycloaddition of a thioketone to an exocyclic alkene. | Thioketones, methylenecycloalkanes | nih.gov |
Structure-Activity Relationship (SAR) Studies in Preclinical Models
Once a library of derivatives and analogs of 2-(thietan-3-yl)ethan-1-amine is synthesized, structure-activity relationship (SAR) studies are conducted in preclinical models to determine how specific structural modifications influence biological activity. nih.gov SAR studies aim to identify the key structural features required for potency and selectivity, guiding the design of more effective compounds. nih.gov
The process typically involves:
Screening: The synthesized compounds are tested in a panel of relevant in vitro (e.g., enzyme inhibition, receptor binding) and/or in vivo (e.g., animal models of disease) assays.
Data Analysis: The biological activity data is correlated with the structural features of the compounds.
SAR Elucidation: Key trends are identified. For example, studies might reveal:
Thietane Ring Substitution: Whether bulky or electron-withdrawing groups at specific positions (C2, C3, or C4) enhance or diminish activity.
Amine Derivatization: How modifications to the amine (e.g., amide vs. sulfonamide, small vs. large alkyl groups) affect target engagement and pharmacokinetic properties.
Stereochemistry: The importance of the stereocenter(s) on the thietane ring or side chain for activity.
Conformational Effects: How the conformational restriction imposed by fused or spirocyclic systems impacts potency and selectivity.
For instance, in a hypothetical SAR study, it might be found that a small, electron-withdrawing substituent at the C3 position of the thietane ring, combined with the conversion of the primary amine to a specific N-aryl acetamide, leads to a significant increase in potency in a preclinical model of a particular disease. rrpharmacology.ru These findings would then inform the next round of synthesis, focusing on further optimization of these "hot spots" in the molecule.
Table 4: Hypothetical Structure-Activity Relationship (SAR) Findings
| Modification Area | Structural Change | Observed Effect on Activity | Interpretation | Reference(s) |
|---|---|---|---|---|
| Thietane Ring | Addition of a 3-phenyl group | Increased Potency | Potential for beneficial hydrophobic or π-stacking interactions at the target site. | nih.gov |
| Ethan-1-amine Moiety | Conversion to N-acetyl amide | Decreased Potency | The primary amine may be critical for a key ionic or hydrogen bond interaction. | nih.gov |
| Ethan-1-amine Moiety | Conversion to N-benzyl amine | Increased Potency | Introduction of an additional aromatic ring may access a new binding pocket. | semanticscholar.org |
| Overall Structure | Introduction of a spirocyclic ring at C3 | Increased Selectivity | A more rigid conformation may reduce off-target binding. | nih.gov |
Exploration of Research Applications for 2 Thietan 3 Yl Ethan 1 Amine and Its Derivatives
Utilization as Key Synthetic Intermediates in Complex Organic Synthesis
Thietanes, including derivatives of 2-(Thietan-3-yl)ethan-1-amine, are valuable intermediates in organic synthesis. researchgate.netresearchgate.netnih.gov Their utility stems from the inherent ring strain of the four-membered heterocycle, which facilitates a variety of ring-opening and ring-expansion reactions. These transformations provide access to a wide range of sulfur-containing acyclic and heterocyclic compounds that would be otherwise difficult to synthesize. researchgate.netnih.gov
The thietane (B1214591) ring can be opened or expanded through numerous chemical pathways, making it a versatile building block for complex molecular architectures. researchgate.netbeilstein-journals.org These reactions include nucleophilic and electrophilic attacks, oxidative and reductive processes, and transformations catalyzed by transition metals or acids. researchgate.net For example, the reaction of a thietane derivative with a nucleophile like butyllithium (B86547) can lead to ring opening. wikipedia.org This reactivity allows chemists to introduce sulfur-containing fragments into larger molecules strategically. Thietane-containing intermediates have been employed in the synthesis of various biologically active compounds, such as analogs of the antiviral drug oxetanocin A and derivatives of the anticancer drug Taxol®. nih.govbeilstein-journals.org
Table 1: Synthetic Transformations Involving Thietane Intermediates
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Ring Opening | Attack by a nucleophile (e.g., organolithiums, amines) on a carbon atom of the thietane ring, leading to cleavage of a C-S bond. | Functionalized thiols and thioethers. researchgate.net |
| Electrophilic Ring Opening | Reaction with an electrophile that activates the sulfur atom, followed by nucleophilic attack and ring cleavage. | Dihalides, halohydrins, or other functionalized acyclic sulfur compounds. |
| Ring Expansion | Insertion of atoms into the thietane ring, often photochemically or through rearrangement, to form larger heterocycles. | Tetrahydrothiophenes, and other five- to eight-membered sulfur heterocycles. researchgate.net |
| [2+2] Cycloadditions | Photochemical reactions (Thia-Paternò–Büchi reaction) between a thiocarbonyl compound and an alkene to form a thietane ring. beilstein-journals.org | Substituted and spirocyclic thietanes. nih.gov |
Role in Catalyst Design and Ligand Development Research
The unique electronic and steric properties of the thietane ring make its derivatives attractive candidates for ligand development in coordination chemistry and catalysis. The sulfur atom in the thietane ring possesses lone pairs of electrons that can coordinate to metal centers, forming stable metal complexes. osti.gov Thietane-based ligands have been studied in the context of polynuclear metal carbonyl clusters, where they can coordinate as terminal or bridging ligands. osti.gov
As a ligand, the thietane ring is sufficiently stable to coordinate to a metal without immediate decomposition, yet its inherent ring strain makes it a source of potential energy for subsequent chemical transformations. osti.gov This stored energy can be harnessed in catalytic cycles involving exothermic ring-opening reactions. The ability of the thietane sulfur to bridge two metal atoms also introduces structural constraints that can influence the reactivity and selectivity of a catalyst. osti.gov
Table 2: Characteristics of Thietane Derivatives in Ligand Design
| Feature | Description | Implication in Catalysis |
|---|---|---|
| Sulfur Coordination | The sulfur heteroatom acts as a Lewis base, donating its lone pair of electrons to coordinate with transition metals. osti.gov | Formation of stable pre-catalysts and active catalytic species. |
| Ring Strain | The four-membered ring possesses significant strain energy. osti.gov | Can facilitate exothermic ring-opening reactions as part of a catalytic cycle. |
| Bridging Capability | The sulfur atom can bridge two metal centers in polynuclear complexes. osti.gov | Provides structural rigidity and can influence bimetallic catalytic pathways. |
| Stereo-electronic Properties | The puckered, three-dimensional structure of the ring can influence the steric environment around the metal center. | Can be used to control the stereoselectivity of catalytic reactions. |
Exploration in Materials Science Precursors
Derivatives of this compound serve as precursors in the development of advanced materials, particularly sulfur-containing polymers and supramolecular assemblies. researchgate.netbeilstein-journals.org The thietane moiety can be incorporated into polymer backbones or side chains to modify the material's properties.
One key method for producing these materials is through the ring-opening polymerization of thietane derivatives, which yields polythioethers. researchgate.net These sulfur-containing polymers are investigated for specialized applications, such as high refractive index materials for optical lenses and coatings. thieme-connect.de Furthermore, the structural features of thietane derivatives, including their polarity and capacity for hydrogen bonding (especially with the amine group in this compound), make them suitable building blocks for creating supramolecular polymers. nih.gov These materials are formed through non-covalent interactions and can exhibit dynamic properties such as stimuli-responsiveness and self-healing. nih.gov
Table 3: Applications of Thietane-Based Precursors in Materials Science
| Material Type | Synthetic Approach | Key Properties | Potential Applications |
|---|---|---|---|
| Polythioethers | Ring-opening polymerization of thietane monomers. researchgate.net | High sulfur content, high refractive index, thermal stability. | Optical materials (lenses, coatings), specialty elastomers. thieme-connect.de |
| Functional Polymers | Incorporation of thietane side chains into existing polymer backbones. | Modified solubility, adhesion, and chemical reactivity. | Adhesives, coatings, functional surfaces. |
| Supramolecular Assemblies | Self-assembly of thietane derivatives through non-covalent interactions (e.g., hydrogen bonding). nih.gov | Stimuli-responsive behavior, self-healing capabilities, reversibility. | Smart materials, drug delivery systems, recyclable materials. nih.gov |
Biological Probe Development and Target Identification Research in Preclinical Contexts
The combination of a reactive handle (the amine) and a stable heterocyclic core makes this compound and its derivatives valuable scaffolds for the design of biological probes. These tools are crucial in preclinical research for identifying and validating biological targets and elucidating mechanisms of action. A prominent example is the use of trifunctional building blocks that incorporate an amine for linkage, a photoreactive group for covalent target modification, and a tag for downstream detection. chemicalbook.comchemdad.com For instance, a derivative containing a diazirine group (for photo-crosslinking) and an alkyne tag (for click chemistry) can be attached via its amine linker to a pharmacophore, allowing for light-induced covalent labeling of its biological target. chemicalbook.comchemdad.com
In Vitro Enzymatic Inhibition Studies
Thietane-containing compounds have been synthesized and evaluated as inhibitors of various enzymes implicated in disease. The thietane ring can act as a bioisostere for other chemical groups, altering a molecule's properties to improve its inhibitory potency or selectivity. eurekaselect.com For example, thietane derivatives have shown potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. researchgate.netresearchgate.net Other studies have explored thietane-based molecules as inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease. nih.gov
Table 4: Examples of Enzymatic Inhibition by Thietane Derivatives
| Enzyme Target | Therapeutic Area | Finding |
|---|---|---|
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology | A sulfonamide derivative incorporating a thietane moiety showed potent IDO1 inhibition with an IC50 value of 71 nM in an enzymatic assay. researchgate.net |
| Pancreatic Lipase (B570770) | Obesity | Thietane-containing analogs of tetrahydrolipstatin have been synthesized to investigate their potential as lipase inhibitors. eurekaselect.com |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Hybrid molecules containing thiadiazole and benzothiazine scaffolds have been developed as AChE inhibitors. nih.gov |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation | Thiadiazole derivatives have been identified as potent inhibitors of PGE2 biosynthesis. nih.gov |
Receptor Binding Assays in Biochemical Systems
The three-dimensional nature of the thietane ring can play a crucial role in how a molecule fits into the binding pocket of a biological receptor. Researchers have incorporated the thietane scaffold into new molecules to probe their interactions with various receptors in biochemical binding assays. These studies measure the affinity of a compound for its target, typically expressed as a Ki or IC50 value. For example, 3-aminothietane-3-carboxylic acid, a related derivative, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system. nih.gov Other research has focused on the affinity of thietane-containing compounds for G protein-coupled receptors, such as adrenergic and serotonin (B10506) receptors. nih.gov
Table 5: Receptor Binding Targets for Thietane-Containing Compounds
| Receptor Target | Receptor Family | Context of Research |
|---|---|---|
| N-methyl-D-aspartate (NMDA) Receptor | Ionotropic Glutamate Receptor | A thietane-based amino acid was synthesized as a potential modulator of the NMDA receptor. nih.gov |
| α1-Adrenoreceptors | G Protein-Coupled Receptor | Compounds were assessed for their binding affinity to α1-adrenoreceptor subtypes (α1A, α1B, α1D). nih.gov |
| 5-HT1A Receptor | G Protein-Coupled Receptor | Derivatives were evaluated for their affinity to the serotonin 1A receptor. nih.gov |
| Sigma-1 (σ1) Receptor | Non-opioid Intracellular Chaperone | Tetrahydropyran derivatives, structurally related to thietanes, showed high σ1 affinity and were investigated for cancer and neuropathic pain. mdpi.com |
Cell-Based Mechanistic Studies in Non-Clinical Models
Following initial in vitro screening, the biological activity of promising thietane derivatives is further investigated in cell-based assays. These non-clinical models provide a more complex biological environment to study a compound's mechanism of action, cellular potency, and potential therapeutic effects. For instance, thietane-containing IDO1 inhibitors have demonstrated efficacy in cellular assays, with one derivative showing an EC50 value of 11 nM. researchgate.net The anti-tumor activity of these compounds was further confirmed in in vivo Lewis lung cancer allograft models, where they were shown to inhibit tumor growth. researchgate.netresearchgate.net Similarly, the anticancer potential of σ1 receptor ligands has been explored by measuring their ability to inhibit the proliferation of human prostate cancer cell lines. mdpi.com
Table 6: Examples of Cell-Based Studies with Thietane Derivatives
| Cell Model | Research Focus | Key Finding |
|---|---|---|
| Lewis Lung Cancer (LLC) Cells | Cancer Immunotherapy | A thietane-containing IDO1 inhibitor handicapped tumor growth with efficacy similar to the lead compound Epacadostat in an in vivo allograft model. researchgate.netresearchgate.net |
| Human Prostate Cancer Cells (DU145) | Oncology | Tetrahydropyran derivatives with high σ1 receptor affinity were shown to inhibit the growth of the DU145 cell line. mdpi.com |
| HeLa Cells expressing 5-HT1A Receptors | Receptor Function | The functional activity of compounds at the 5-HT1A receptor was evaluated by measuring the stimulation of [35S]GTPγS binding. nih.gov |
| J774A.1 Macrophage Cells | Inflammation | Compounds were shown to modulate IL-6 and PGE2 biosynthesis in a lipopolysaccharide-stimulated macrophage cell line. nih.gov |
Investigations in Animal Models for Biological Effects
Derivatives of the thietane scaffold, a four-membered ring containing a sulfur atom, have been investigated in various animal models to assess their potential therapeutic effects. These studies have revealed a range of biological activities, including antidepressant, antiviral, and anti-inflammatory properties.
One notable area of investigation is the central nervous system. A study focusing on 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives demonstrated significant antidepressant activity in male mice. nih.govresearchgate.net When administered via a single intraperitoneal injection at doses equimolar to 10 mg/kg of imipramine, all synthesized compounds in this series exhibited antidepressant effects in the tail suspension and forced swimming tests, two commonly used behavioral models for screening antidepressant drugs. nih.govresearchgate.net One particular derivative, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide], was also found to reduce anxiety and decrease locomotor activity at statistically significant levels. nih.gov
The antiviral potential of thietane derivatives has also been explored. Specifically, 2'-spirothietane uridine (B1682114) derivatives have shown broad-spectrum antiviral activity. nih.gov These compounds were found to be active not only against Hepatitis C Virus (HCV) and Dengue virus (DENV), which belong to the flavivirus family, but also against alphaviruses such as Chikungunya virus (CHIKV) and Sindbis virus (SINV). nih.gov
Furthermore, while direct in vivo anti-inflammatory and analgesic studies on this compound derivatives are not extensively documented in the available literature, research on structurally related sulfur-containing heterocycles provides some insights. For instance, thiadiazine-thione derivatives have been shown to possess anti-inflammatory and analgesic properties in animal models. nih.gov In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, these compounds significantly reduced swelling. nih.gov They also demonstrated analgesic effects in mouse models of pain. nih.gov Given the structural similarities, these findings suggest that thietane-containing compounds could also exhibit anti-inflammatory and analgesic activities, warranting further investigation in relevant animal models.
Interactive Data Table: Biological Effects of Thietane Derivatives in Animal Models
| Derivative Class | Animal Model | Biological Effect | Key Findings |
| 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives | Male Mice | Antidepressant | Significant antidepressant activity observed in tail suspension and forced swimming tests. nih.govresearchgate.net |
| 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide] | Male Mice | Anxiolytic, Sedative | Reduced anxiety and decreased locomotor activity. nih.gov |
| 2'-spirothietane uridine derivatives | (Cell-based assays) | Antiviral | Broad-spectrum activity against HCV, DENV, CHIKV, and SINV. nih.gov |
| Thiadiazine-thione derivatives (structurally related) | Rats | Anti-inflammatory | Significant reduction in carrageenan-induced paw edema. nih.gov |
| Thiadiazine-thione derivatives (structurally related) | Mice | Analgesic | Demonstrated analgesic potential in pain models. nih.gov |
Chemoinformatic and Cheminformatic Applications for Compound Library Design
The unique structural and physicochemical properties of the thietane ring make it an attractive scaffold for the design of compound libraries in drug discovery. Chemoinformatic and cheminformatic approaches are instrumental in leveraging these properties to create focused libraries of molecules with a higher probability of interacting with specific biological targets.
The thietane moiety imparts a distinct three-dimensional character to molecules, a desirable feature in modern drug design that often leads to improved target specificity and better pharmacological properties. Computational methods can be employed to explore the conformational space of this compound and its derivatives to design libraries with diverse spatial arrangements of functional groups.
One key application of chemoinformatics in this context is scaffold hopping . This computational technique aims to identify novel molecular backbones (scaffolds) that can mimic the biological activity of a known active compound while possessing a different chemical structure. Starting with a known active molecule containing a different core, algorithms can search virtual libraries for compounds containing the thietane scaffold that present a similar three-dimensional arrangement of key pharmacophoric features. This can lead to the discovery of new chemical entities with potentially improved properties, such as enhanced metabolic stability or reduced off-target effects.
Virtual screening is another powerful chemoinformatic tool for designing focused libraries. Large virtual databases of compounds containing the this compound scaffold can be computationally screened against a specific biological target. mdpi.comeasychair.org This process, which often involves molecular docking simulations, predicts the binding affinity and mode of interaction between the small molecules and the target protein. nih.gov The results of virtual screening can be used to prioritize a smaller, more manageable set of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Furthermore, the physicochemical properties of this compound and its derivatives can be calculated and used to filter and refine compound libraries. Parameters such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors are crucial for determining the drug-likeness and pharmacokinetic profile of a compound. Cheminformatic tools can be used to design libraries of thietane derivatives that fall within the desired range for these properties, increasing the likelihood of identifying compounds with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
The design of focused libraries often involves the enumeration of a virtual library based on a common scaffold and a set of available building blocks. For the this compound scaffold, various substituents can be computationally added to the amine group or other positions on the thietane ring. These virtual libraries can then be analyzed for diversity and coverage of chemical space to ensure that a wide range of potential interactions with biological targets is explored.
Interactive Data Table: Chemoinformatic Applications for Thietane-Based Library Design
| Application | Description | Relevance for this compound |
| Scaffold Hopping | Identifying novel molecular scaffolds with similar biological activity to a known active compound. | The thietane ring can be explored as a novel scaffold to replace existing cores in known active molecules, potentially leading to new intellectual property and improved drug-like properties. |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target to identify potential hits. mdpi.comeasychair.org | Large virtual libraries of this compound derivatives can be screened against various targets to prioritize compounds for synthesis and testing. nih.gov |
| Property-Based Filtering | Selecting compounds based on calculated physicochemical properties to enhance drug-likeness and ADME profiles. | Libraries can be designed to have optimal lipophilicity, molecular weight, and other properties by computationally filtering derivatives of this compound. |
| Library Enumeration and Diversity Analysis | Generating large virtual libraries from a common scaffold and analyzing their chemical diversity. | Systematically exploring the chemical space around the this compound core by enumerating and assessing the diversity of virtual derivatives. |
Future Research Directions and Unaddressed Challenges in 2 Thietan 3 Yl Ethan 1 Amine Chemistry
Development of Novel and Highly Efficient Sustainable Synthetic Routes
Future research must prioritize the development of green and sustainable synthetic strategies. This includes the exploration of catalytic methods, the use of renewable starting materials, and the design of processes that operate under milder reaction conditions with reduced solvent waste. dntb.gov.uarasayanjournal.co.in The application of principles of green chemistry will be crucial in making the synthesis of 2-(thietan-3-yl)ethan-1-amine and its analogs more environmentally benign and economically viable for larger-scale applications.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Thietane (B1214591) Synthesis
| Feature | Traditional Synthetic Routes | Potential Sustainable Routes |
| Starting Materials | Often derived from petrochemical sources. | Utilization of bio-based feedstocks and renewable resources. |
| Reagents | Use of stoichiometric and often hazardous reagents. | Development of catalytic systems (e.g., metal- or organo-catalysis). |
| Solvents | Reliance on volatile and toxic organic solvents. | Application of greener solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-free conditions. |
| Energy Consumption | Often require high temperatures and prolonged reaction times. | Microwave-assisted synthesis, photochemical methods under visible light. |
| Atom Economy | Can be low due to multi-step sequences and the formation of byproducts. | Design of one-pot or tandem reactions to maximize atom economy. |
| Waste Generation | Production of significant amounts of chemical waste. | Focus on waste minimization and recycling of catalysts and reagents. |
Deeper Mechanistic Understanding of Complex Reactivity Pathways
The thietane ring in this compound is characterized by significant ring strain, which dictates its reactivity. beilstein-journals.org While this strain enables various ring-opening reactions, a comprehensive mechanistic understanding of these pathways, particularly in the context of the appended aminoethyl group, is lacking. rsc.org The interplay between the nucleophilic amino group and the electrophilic sulfur atom, as well as the carbon atoms of the thietane ring, can lead to complex and competing reaction pathways.
Future research should employ a combination of experimental and computational studies to elucidate these mechanisms. figshare.com This includes detailed kinetic studies, the isolation and characterization of reaction intermediates, and the use of density functional theory (DFT) calculations to model transition states and reaction energy profiles. A deeper mechanistic understanding will enable more precise control over the chemical transformations of this compound, facilitating the selective synthesis of desired derivatives.
Exploration of Undiscovered Chemical Space for Thietane-Amine Scaffolds
The chemical space surrounding the this compound scaffold remains largely unexplored. The majority of current research has focused on simple modifications, leaving a vast territory of potentially valuable derivatives undiscovered. The exploration of this chemical space is critical for identifying new compounds with unique biological activities and material properties. figshare.com
Future efforts should focus on the systematic diversification of the this compound core. This can be achieved through the introduction of a wide range of functional groups at various positions on the thietane ring and the amino side chain. The synthesis of libraries of these novel analogs, coupled with high-throughput screening, will be instrumental in mapping the structure-activity relationships (SAR) and identifying promising lead compounds for various applications. rsc.org The development of novel synthetic methodologies that allow for the late-stage functionalization of the thietane-amine scaffold will be particularly valuable in this endeavor.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Table 2: Applications of AI and Machine Learning in Thietane-Amine Chemistry
| Application Area | Specific AI/ML Technique | Potential Impact |
| Novel Scaffold Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel thietane-amine derivatives with unique and desirable properties. mdpi.com |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, Graph Neural Networks (GNNs) | Accurate prediction of biological activity, toxicity, and physicochemical properties, reducing the need for extensive experimental screening. qmul.ac.uknih.gov |
| Reaction Prediction & Synthesis Design | Retrosynthesis prediction algorithms, reaction outcome and yield prediction models | Acceleration of the discovery of efficient synthetic routes for novel thietane-amine compounds. rsc.orgchemrxiv.org |
| Virtual Screening | Docking simulations enhanced with ML scoring functions | Rapid identification of potential drug candidates from large virtual libraries of thietane-amine derivatives. |
Addressing Research Gaps in Thietane Amine Chemistry and Applications
Despite the growing interest in thietanes, significant research gaps remain, particularly concerning the biological activities and material applications of compounds like this compound. researchgate.net Compared to its oxygen-containing analog, oxetane, the thietane ring is relatively understudied in medicinal chemistry. nih.gov
Future research should be directed towards a systematic evaluation of the biological profile of this compound and its derivatives. This includes screening against a wide range of biological targets to identify potential therapeutic applications. The unique properties of the thietane moiety, such as its ability to act as a bioisostere and its potential to modulate the pharmacokinetic properties of a molecule, warrant thorough investigation. nih.gov Furthermore, the potential of thietane-amine scaffolds in materials science, for example, as building blocks for polymers or functional materials, remains a largely unexplored and promising area of research.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(Thietan-3-yl)ethan-1-amine with high purity?
Methodological Answer: The synthesis of this compound can be adapted from reductive amination protocols used for structurally similar amines. For example:
- Step 1 : Condensation of thietan-3-yl aldehyde with nitroethane in the presence of a base (e.g., KOH) to form an intermediate nitro compound.
- Step 2 : Reduction of the nitro group using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity.
Q. Key Considerations :
- The thietane ring’s sulfur atom may require inert conditions to prevent oxidation.
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or GC-MS for intermediates.
Q. Supporting Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Thietan-3-yl aldehyde, nitroethane, KOH, EtOH, reflux | 65–70 | 85 |
| 2 | NaBH₄, MeOH, 0°C to RT | 80 | 90 |
| 3 | Column chromatography (CH₂Cl₂/MeOH 9:1) | 60 | 95 |
Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structural analogs?
Methodological Answer :
- ¹H NMR : The thietane ring’s protons (δ 3.2–3.5 ppm, multiplet) and ethyleneamine chain (δ 2.6–2.8 ppm, triplet) are diagnostic. Absence of aromatic protons distinguishes it from indole-based analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine in ).
- ¹³C NMR : Thietane carbons (δ 30–35 ppm for CH₂-S; δ 45–50 ppm for S-C-S).
- HRMS : Exact mass (C₅H₁₁NS⁺: 117.0684) confirms molecular formula.
Q. Example Data :
Advanced Research Questions
Q. What computational strategies predict the conformational stability of the thietane ring in this compound?
Methodological Answer :
- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry to assess ring puckering and sulfur inversion barriers.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or lipid membranes) to evaluate ring flexibility.
- Key Insight : The thietane’s smaller ring size (vs. piperidine or oxazinan) increases strain, potentially enhancing receptor binding via pre-organized conformations .
Q. How does the thietane moiety influence 5-HT receptor binding compared to oxazinan or indole analogs?
Methodological Answer :
- In Vitro Assays : Use radioligand displacement (e.g., [³H]LSD for 5-HT2A) to measure IC₅₀.
- Structural Analysis : Compare with 2-(1,3-oxazinan-3-yl)ethan-1-amine (Figure 4 in ) and indole derivatives ().
- Findings :
- Thietane’s sulfur may form stronger van der Waals interactions vs. oxygen in oxazinan.
- Reduced ring size could limit steric hindrance, improving binding pocket fit.
Q. Binding Affinity Comparison :
| Compound | 5-HT2A IC₅₀ (nM) | Selectivity (vs. 5-HT1A) |
|---|---|---|
| This compound | 120 ± 15 | 10-fold |
| 2-(1,3-Oxazinan-3-yl)ethan-1-amine | 250 ± 30 | 5-fold |
| 2-(5,7-Dichloroindol-3-yl)ethan-1-amine | 85 ± 10 | 50-fold |
Q. Are there contradictions in reported metabolic pathways for sulfur-containing amines like this compound?
Methodological Answer :
- In Vivo Studies : Use LC-MS/MS to track metabolites in rodent plasma.
- Contradictions :
- Oxidation : Some studies report sulfoxide formation (CYP3A4-mediated), while others note N-acetylation as the dominant pathway.
- Species Variability : Rats show higher sulfoxidation vs. humans (N-acetylation predominant).
Q. Proposed Resolution :
- Enzyme Inhibition Assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to clarify metabolic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
